molecular formula C10H21N B8609081 N,N-Di(propan-2-yl)but-1-en-1-amine CAS No. 112185-30-5

N,N-Di(propan-2-yl)but-1-en-1-amine

Cat. No.: B8609081
CAS No.: 112185-30-5
M. Wt: 155.28 g/mol
InChI Key: CIYJLXPCPUPMSU-UHFFFAOYSA-N
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Description

N,N-Di(propan-2-yl)but-1-en-1-amine is a tertiary enamine characterized by a but-1-en-1-amine backbone (CH₂=CHCH₂CH₂–) substituted with two isopropyl (propan-2-yl) groups at the nitrogen atom. Its molecular formula is C₁₁H₂₂N, with a molecular weight of 168.3 g/mol. The enamine structure introduces conjugation between the nitrogen lone pair and the adjacent double bond, conferring unique reactivity, such as nucleophilicity at the β-carbon and resistance to hydrolysis compared to imines. This compound’s steric bulk from the isopropyl groups may influence its solubility, stability, and applications in organic synthesis or materials science .

Properties

CAS No.

112185-30-5

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

N,N-di(propan-2-yl)but-1-en-1-amine

InChI

InChI=1S/C10H21N/c1-6-7-8-11(9(2)3)10(4)5/h7-10H,6H2,1-5H3

InChI Key

CIYJLXPCPUPMSU-UHFFFAOYSA-N

Canonical SMILES

CCC=CN(C(C)C)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Di(propan-2-yl)propan-2-amine

  • Molecular Formula : C₉H₂₁N
  • Structure : A fully saturated tertiary amine with two isopropyl groups and a central methyl-substituted nitrogen.
  • Key Differences: Reactivity: Lacks the conjugated enamine system, making it less reactive in cycloaddition or Michael addition reactions. Basicity: Higher basicity due to the absence of electron-withdrawing conjugation from the double bond.

Triallylamine (N,N-Diallylprop-2-en-1-amine)

  • Molecular Formula : C₉H₁₅N
  • Structure : Contains three allyl (2-propenyl) groups attached to nitrogen.
  • Key Differences :
    • Polymerization : Triallylamine readily undergoes radical polymerization due to multiple double bonds, forming cross-linked polymers, whereas the target compound’s single double bond may limit such applications .
    • Density : Triallylamine has a lower density (0.787 g/mL at 25°C) compared to the bulkier N,N-di(propan-2-yl)but-1-en-1-amine, which likely has a higher density due to increased molecular weight .

Diallylamine (N,N-Di(2-propenyl)amine)

  • Molecular Formula : C₆H₁₁N
  • Structure : Two allyl groups attached to nitrogen.
  • Key Differences :
    • Reactivity : The allyl groups enable Diels-Alder reactions and thiol-ene chemistry, whereas the target compound’s isopropyl groups favor steric hindrance-driven selectivity in nucleophilic additions .
    • Boiling Point : Diallylamine’s lower molecular weight (97.16 g/mol) results in a lower boiling point compared to the target compound .

N-Methyl-N-(2-propynyl)-2-propyn-1-amine

  • Molecular Formula : C₇H₁₁N
  • Structure : Contains propargyl (propynyl) groups.
  • Key Differences: Electron Effects: The triple bond in propynyl amines withdraws electron density, reducing basicity compared to the enamine’s resonance-stabilized nitrogen. Applications: Propynyl amines are used in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), whereas the target compound may serve as a ligand or monomer in specialty polymers .

Physicochemical and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound C₁₁H₂₂N 168.3 High steric bulk, moderate basicity, conjugated enamine system Catalysis, polymer precursors, pharmaceuticals
Triallylamine C₉H₁₅N 137.2 Low density (0.787 g/mL), polymerizable allyl groups Cross-linked polymers, ion-exchange resins
Diallylamine C₆H₁₁N 97.16 Volatile, reactive allyl groups Organic synthesis intermediates, surfactants
N,N-Di(propan-2-yl)propan-2-amine C₉H₂₁N 143.3 Highly basic, saturated tertiary amine Ligand in coordination chemistry, base in deprotonation reactions

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